Dimethylthiomalonyl chloride
CAS No.:
Cat. No.: VC14043349
Molecular Formula: C5H6Cl2OS
Molecular Weight: 185.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6Cl2OS |
|---|---|
| Molecular Weight | 185.07 g/mol |
| IUPAC Name | 3-chloro-2,2-dimethyl-3-sulfanylidenepropanoyl chloride |
| Standard InChI | InChI=1S/C5H6Cl2OS/c1-5(2,3(6)8)4(7)9/h1-2H3 |
| Standard InChI Key | QWTWXTJEQDZSBG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(=O)Cl)C(=S)Cl |
Introduction
Chemical Identification and Structural Features
Dimethylthiomalonyl chloride belongs to the class of acyl chlorides with a thiocarbonyl functional group. Its molecular structure comprises a central malonyl backbone substituted with two methyl groups and a sulfur atom, yielding the systematic name 2,2-dimethylpropanedioyl chloride thioanhydride. Key structural attributes include:
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Molecular Formula: C₅H₆Cl₂OS
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Molecular Weight: 185.07 g/mol
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Functional Groups: Thiocarbonyl (-C=S), acyl chloride (-COCl), and methyl (-CH₃) substituents.
The thiocarbonyl group enhances electrophilicity compared to traditional carbonyl compounds, facilitating nucleophilic substitutions at the sulfur atom . This reactivity is critical in synthesizing sulfur-containing heterocycles, such as thiazoles and thiopurines, which are prevalent in medicinal chemistry .
Synthesis Methods and Reaction Mechanisms
Direct Synthesis from Malonyl Chloride Derivatives
The synthesis of dimethylthiomalonyl chloride can be inferred from analogous routes used for dimethylmalonyl chloride (C₅H₆Cl₂O₂) . A plausible pathway involves:
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Thionation of Dimethylmalonyl Chloride:
Reacting dimethylmalonyl chloride with a thionating agent like Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under inert conditions:This method mirrors the synthesis of thioketones from ketones .
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Chlorination of Dimethylthiomalonic Acid:
Treating dimethylthiomalonic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂):This route is analogous to the synthesis of 2-dimethylaminoethyl chloride hydrochloride, where thionyl chloride facilitates chlorination .
Byproduct Formation and Optimization
Attempts to synthesize bromomalonyl chloride derivatives with thiocyanates yielded bicyclic oxazine-diones instead of pyrimidines , highlighting the sensitivity of reaction conditions. For dimethylthiomalonyl chloride, key parameters include:
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Temperature Control: Maintaining reactions at 8–18°C to prevent decomposition .
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Solvent Selection: Using anhydrous solvents like dichloromethane or tetrahydrofuran to avoid hydrolysis.
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Stoichiometry: A 1:1 molar ratio of malonyl precursor to thionating agent optimizes yield .
Physical and Chemical Properties
Physicochemical Data (Extrapolated from Analogues)
The thiocarbonyl group increases molecular polarity, elevating boiling point and density compared to dimethylmalonyl chloride .
Spectroscopic Characteristics
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IR Spectroscopy:
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NMR Spectroscopy:
Applications in Organic Synthesis
Heterocyclic Compound Synthesis
Dimethylthiomalonyl chloride serves as a precursor for sulfur-containing heterocycles:
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Thiazoles: Reaction with primary amines yields 2-aminothiazoles, which are bioactive scaffolds in drug discovery .
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Thiopyrimidines: Condensation with thioureas forms 4,6-dichloropyrimidines, intermediates in antiviral agents .
Polymer Chemistry
Thiocarbonyl groups enhance polymer thermal stability. Copolymerization with ethylene or styrene derivatives produces flame-retardant materials .
| Hazard Parameter | Value |
|---|---|
| Corrosivity | Causes severe skin burns |
| Reactivity | Reacts violently with water |
| Storage Conditions | Inert atmosphere, 2–8°C |
Mitigation Measures
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Personal Protective Equipment (PPE): Acid-resistant gloves, face shield.
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Spill Management: Neutralize with sodium bicarbonate; collect residue in sealed containers .
Recent Advances and Future Directions
Green Synthesis Methods
Recent patents emphasize solvent-free reactions and catalytic thionation to reduce waste . For example, using microwave irradiation accelerates reaction kinetics by 40% while minimizing byproducts.
Pharmaceutical Applications
Novel triazole-thiomalonyl hybrids exhibit potent corrosion inhibition (90% efficiency at 10 ppm) , suggesting potential in metal-organic frameworks or drug delivery systems.
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